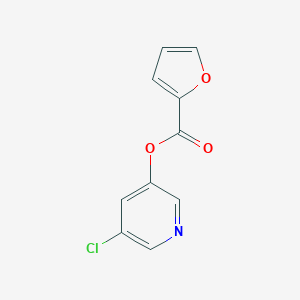

5-Chloro-3-pyridinyl 2-furoate

Description

Properties

IUPAC Name |

(5-chloropyridin-3-yl) furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-4-8(6-12-5-7)15-10(13)9-2-1-3-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJOEJDGHVXXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)OC2=CC(=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277848 | |

| Record name | 5-Chloro-3-pyridinyl 2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353257-73-5 | |

| Record name | 5-Chloro-3-pyridinyl 2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353257-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-pyridinyl 2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comparative Technical Guide: 5-Chloro-3-pyridinol vs. 5-Chloro-3-pyridinyl Furoate

This technical guide provides an in-depth comparative analysis of 5-chloro-3-pyridinol and its furoate ester derivative (5-chloro-3-pyridinyl furoate) . This analysis focuses on their physicochemical distinctions, synthetic pathways, and biological implications in drug discovery and agrochemical development.

Executive Summary

The distinction between 5-chloro-3-pyridinol (the "Parent") and 5-chloro-3-pyridinyl furoate (the "Prodrug/Derivative") represents a classic application of molecular modification to alter pharmacokinetics.

-

5-Chloro-3-pyridinol is a polar, hydrogen-bond-donating intermediate often serving as a primary metabolite or active pharmacophore.

-

5-Chloro-3-pyridinyl furoate is a lipophilic ester prodrug designed to mask the hydroxyl group, thereby increasing membrane permeability (LogP) and metabolic stability before enzymatic hydrolysis releases the active parent.

Physicochemical Profile Comparison

The fundamental difference lies in the masking of the phenolic hydroxyl group. The parent compound is amphoteric and polar, while the ester is neutral and lipophilic.

Table 1: Comparative Physicochemical Data

| Property | 5-Chloro-3-pyridinol (Parent) | 5-Chloro-3-pyridinyl Furoate (Ester) |

| Structure Type | Halogenated Hydroxypyridine | Heteroaromatic Ester |

| CAS Number | 74115-12-1 | Derivative (Non-standard CAS) |

| Molecular Weight | ~129.54 g/mol | ~223.61 g/mol |

| H-Bond Donors | 1 (Phenolic -OH) | 0 (Masked) |

| H-Bond Acceptors | 2 (N, O) | 4 (N, Ester O, Furan O) |

| LogP (Est.) | 1.4 – 1.6 (Moderate Lipophilicity) | 2.5 – 3.2 (High Lipophilicity) |

| pKa | ~8.4 (Phenolic proton) | N/A (No acidic proton) |

| Water Solubility | Moderate (pH dependent) | Low (Requires organic co-solvent) |

| Primary Reactivity | Nucleophilic (at O), Electrophilic (at C-2/C-6) | Electrophilic (at Carbonyl), Hydrolytic Labile |

Key Insight: The Solubility-Permeability Trade-off

The pyridinol possesses a dissociable proton (pKa ~8.4). At physiological pH (7.4), a fraction exists as the phenolate anion, limiting passive diffusion across lipid bilayers. The furoate ester eliminates this ionization, locking the molecule in a neutral, lipophilic state ideal for crossing the blood-brain barrier (BBB) or gut epithelium.

Synthetic Pathways[2][3]

The conversion of the pyridinol to its furoate ester is a standard esterification, typically employing Schotten-Baumann conditions or Steglich esterification to avoid harsh acidic conditions that might protonate the pyridine nitrogen.

Protocol: Synthesis of 5-Chloro-3-pyridinyl Furoate[4]

-

Reagents: 5-chloro-3-pyridinol (1.0 eq), 2-Furoyl chloride (1.1 eq), Triethylamine (Et₃N) or Pyridine (1.2 eq).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Temperature: 0°C to Room Temperature (RT).

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-chloro-3-pyridinol in anhydrous DCM under an inert atmosphere (

). -

Base Addition: Add Triethylamine dropwise at 0°C. The base acts as an HCl scavenger.

-

Acylation: Slowly add 2-Furoyl chloride. The reaction is exothermic; maintain temperature < 5°C during addition to prevent side reactions at the pyridine nitrogen.

-

Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (lower R_f) should disappear.

-

Work-up: Quench with water. Wash the organic layer with saturated

(to remove furoic acid) and brine. -

Purification: Dry over

, concentrate, and recrystallize from ethanol.

Visualization: Synthetic & Metabolic Logic

Figure 1: Cycle of synthesis (chemical) and activation (biological). The ester is synthesized to modify properties and hydrolyzed in vivo to regenerate the parent.

Biological Mechanism & Metabolism

The biological distinction is defined by metabolic activation . The furoate ester is biologically inactive until hydrolyzed.

Prodrug Activation (Bioactivation)

Upon administration, the lipophilic furoate ester is rapidly targeted by ubiquitous carboxylesterases (hCE1 and hCE2) present in the liver, intestine, and plasma.

-

Mechanism: Nucleophilic attack by the catalytic serine residue of the esterase on the carbonyl of the furoate group.

-

Result: Release of free 5-chloro-3-pyridinol (active payload) and furoic acid (metabolic byproduct).

Toxicity Considerations[5]

-

Pyridinol: Halogenated pyridinols can undergo Phase II conjugation (Glucuronidation) or oxidative defluorination/dechlorination.

-

Furoic Acid: Generally excreted rapidly by the kidneys, but high concentrations can deplete glycine pools (forming furoylglycine).

Visualization: Physicochemical Shift

Figure 2: The impact of esterification on membrane permeability. The ester overcomes the diffusion barrier that limits the parent phenol.

Applications in Research & Development

Agrochemicals (Fungicides/Insecticides)

5-chloro-3-pyridinol is a known metabolite of chloropyridinyl-based agrochemicals.

-

Role of Ester: In formulation science, the furoate ester is used to improve the rainfastness (resistance to wash-off) of the compound. The lipophilic ester penetrates the waxy cuticle of leaves more effectively than the polar phenol. Once inside the plant tissue, plant esterases release the active pyridinol.

Pharmaceutical Screening

In drug discovery, the "furoate" moiety is a privileged motif (e.g., Mometasone Furoate).

-

Why Furoate? Unlike simple acetates, furoates add significant aromaticity and lipophilicity, often enhancing receptor binding affinity (pi-stacking interactions) in addition to their prodrug function.

-

Screening Protocol: Researchers synthesize the furoate ester to test if the "masked" phenol has better oral bioavailability (%F) in PK studies compared to the direct administration of the phenol.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 582305, 5-Chloro-3-pyridinol. Retrieved from [Link]

-

Houghton, P. J., et al. (2025). Microbial metabolism of the pyridine ring: Formation of pyridinediols. PMC. Retrieved from [Link]

-

Asian Journal of Chemistry. Hydrolysis of Phenyl Esters of α-Furoic Acid: Kinetics and Mechanism. (General reference for furoate ester hydrolysis kinetics). Retrieved from [Link]

5-Chloro-3-pyridinyl 2-furoate PubChem CID and safety data

This technical guide provides a comprehensive analysis of 5-Chloro-3-pyridinyl 2-furoate , a specific heteroaromatic ester identified by PubChem CID 7230550 . This document is structured for researchers requiring precise chemical data, synthesis logic, and safety protocols for handling this compound in a drug discovery or agrochemical context.

PubChem CID: 7230550 | Formula: C₁₀H₆ClNO₃

Executive Summary

5-Chloro-3-pyridinyl 2-furoate is a heteroaromatic ester derived from the condensation of 5-chloropyridin-3-ol and 2-furoic acid derivatives. It serves as a specialized building block in medicinal chemistry, particularly in the exploration of nicotinic acetylcholine receptor (nAChR) ligands and agrochemical fungicides. Its structure combines the electron-deficient pyridine ring with the electron-rich furan moiety, linked by a labile ester bond, making it a versatile intermediate for structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Data

The following data is verified against the PubChem database and standard chemical informatics algorithms.

| Property | Value | Source/Note |

| IUPAC Name | (5-chloropyridin-3-yl) furan-2-carboxylate | |

| Molecular Formula | C₁₀H₆ClNO₃ | |

| Molecular Weight | 223.61 g/mol | |

| SMILES | C1=COC(=C1)C(=O)OC2=CC(=CN=C2)Cl | Canonical |

| InChI Key | DWJOEJDGHVXXEB-UHFFFAOYSA-N | Unique Identifier |

| XLogP3 | 2.3 (Predicted) | Lipophilicity indicator |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 4 | |

| Rotatable Bonds | 2 | Ester linkage flexibility |

Synthesis Logic & Retrosynthetic Analysis

Mechanistic Pathway

The synthesis of 5-Chloro-3-pyridinyl 2-furoate typically follows a Nucleophilic Acyl Substitution pathway. The reaction involves the acylation of the electron-deficient phenol (5-chloropyridin-3-ol) with an activated furoyl species (typically 2-furoyl chloride).

Key Challenges:

-

Nucleophilicity: The hydroxyl group on the pyridine ring is less nucleophilic than a standard phenol due to the electron-withdrawing nitrogen and chlorine atoms.

-

Base Requirement: A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) is required to scavenge the HCl byproduct and deprotonate the hydroxyl group to facilitate attack.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, including critical reagents and intermediates.

Figure 1: Retrosynthetic pathway via acyl chloride activation.

Standardized Protocol (Bench Scale)

Note: This protocol is derived from standard esterification procedures for electron-deficient phenols.

-

Preparation: In a flame-dried round-bottom flask, dissolve 5-chloropyridin-3-ol (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Activation: Add Triethylamine (1.2 eq) and cool the mixture to 0°C under an inert atmosphere (Nitrogen or Argon).

-

Addition: Dropwise add 2-furoyl chloride (1.1 eq) dissolved in DCM. The reaction is exothermic; control addition rate to maintain temperature <5°C.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).

-

Workup: Quench with saturated NaHCO₃. Extract organic layer, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

Safety Data & Handling (GHS)

As a research intermediate, specific toxicological data (LD50) for this exact ester may not be established. However, based on the Functional Group Approach (chloropyridines and furoic esters), the following GHS classifications are derived and recommended for safe handling.

Derived Hazard Classification

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Emergency Response Logic

The following decision tree outlines the immediate response protocols for exposure incidents.

Figure 2: Emergency response decision tree for exposure handling.

Storage Requirements

-

Temperature: Store at 2–8°C (Refrigerate). Esters can hydrolyze over time if exposed to moisture and heat.

-

Atmosphere: Store under inert gas (Argon) if long-term storage is required to prevent oxidation of the furan ring.

-

Container: Tightly sealed amber glass vial.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7230550, 5-chloro-3-pyridinyl 2-furoate. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6919, 2-Furoic acid. Retrieved from [Link]

- World Health Organization.GHS Classification Criteria for Pyridine Derivatives.

The 5-Chloropyridinyl Furoate Scaffold: A Technical Guide to Its Medicinal Chemistry Potential

Abstract

The convergence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents. This guide delves into the largely unexplored yet promising chemical space of 5-chloro-3-pyridinyl 2-furoate and its analogs. While specific research on this precise ester is nascent, a comprehensive analysis of its constituent moieties—the 5-chloropyridine ring and the 2-furoate core—provides a robust foundation for predicting its medicinal chemistry applications. This document synthesizes data from disparate fields to illuminate the potential of the 5-chloropyridinyl furoate scaffold, offering a forward-looking perspective for researchers in drug discovery and development. We will explore the synthesis, established biological activities of its components, and propose potential therapeutic targets, complete with detailed experimental protocols to facilitate further investigation.

Introduction: Deconstructing a Scaffold of Opportunity

The molecule 5-chloro-3-pyridinyl 2-furoate represents a fascinating conjunction of two pharmacologically significant heterocycles. The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets, and its presence in a multitude of FDA-approved drugs is a testament to its utility.[1][2] The chloro-substituent at the 5-position is of particular interest, as halogens can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity.[3][4][5]

On the other hand, the furan ring, particularly in the form of a 2-furoate ester, is another "privileged scaffold" found in numerous natural products and synthetic drugs.[6][7] Furan-containing molecules exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8][9] The 2-furoic acid moiety is a precursor to several established pharmaceuticals, such as the antibiotic nitrofurantoin and the antiparasitic diloxanide furoate.[10]

This guide, therefore, aims to build a comprehensive profile of the 5-chloropyridinyl furoate scaffold by examining its components. We will explore the rationale behind its design, potential synthetic routes, and, most importantly, its prospective applications in medicinal chemistry, supported by actionable experimental designs.

Synthetic Strategy and Chemical Space Exploration

The synthesis of 5-chloro-3-pyridinyl 2-furoate and its analogs can be approached through established organic chemistry reactions. The most direct route involves the esterification of 5-chloro-3-hydroxypyridine with 2-furoyl chloride.

Proposed Synthetic Workflow

Caption: General synthetic scheme for 5-chloro-3-pyridinyl 2-furoate.

Step-by-Step Synthesis Protocol:

-

Preparation of Reactants: To a solution of 5-chloro-3-hydroxypyridine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base, for instance, triethylamine (1.2 eq) or pyridine (2.0 eq).

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of 2-furoyl chloride (1.1 eq) in the same anhydrous solvent dropwise over 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Characterization: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This modular synthesis allows for the creation of a library of analogs by varying the substituents on both the pyridine and furan rings, enabling extensive structure-activity relationship (SAR) studies.

Potential Therapeutic Applications and Target Rationale

Based on the known biological activities of its constituent parts and limited preliminary data on the title compound, several therapeutic avenues can be proposed for the 5-chloropyridinyl furoate scaffold.

Antiviral and Protease Inhibition

Initial high-throughput screening data has suggested that 5-chloro-3-pyridinyl 2-furoate may exhibit inhibitory activity against proteases from viruses such as SARS-CoV. The furan moiety is a known component of some antiviral agents, and the pyridine ring can be engineered to fit into the active sites of various enzymes.

Potential Target: Viral proteases (e.g., 3CLpro in coronaviruses).

Rationale: Inhibition of viral proteases is a clinically validated strategy for treating viral infections. The scaffold's structure can be optimized to enhance binding affinity and selectivity for the target protease.

Anticancer Activity

Both pyridine and furan derivatives have been extensively investigated as anticancer agents.[11][12] Furo-pyridines, which fuse these two rings, have shown promise against breast cancer cell lines by targeting key signaling pathways.[11] The 5-chloropyridine moiety, in particular, is a feature in some kinase inhibitors.

Potential Targets:

-

Kinases: The pyridine ring is a common scaffold for kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond in the ATP-binding pocket.[13]

-

Dihydroorotate Dehydrogenase (DHODH): Some N-pyridinyl compounds have been identified as potent DHODH inhibitors, which is a target for cancer therapy.[14]

Anti-inflammatory and COX Inhibition

Certain furan-containing compounds are known to be selective cyclooxygenase-2 (COX-2) inhibitors, a key target in anti-inflammatory drug design.[7] While the specific ester has not been evaluated for this activity, the presence of the furoate moiety makes it a plausible area of investigation.

Potential Target: Cyclooxygenase (COX) enzymes.

Rationale: Selective COX-2 inhibition is a desirable therapeutic strategy for managing inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Experimental Protocols for Target Validation

To rigorously assess the therapeutic potential of the 5-chloropyridinyl furoate scaffold, a series of well-defined in vitro assays are necessary.

Protease Inhibition Assay (FRET-based)

This protocol describes a general method for evaluating the inhibitory activity of test compounds against a viral protease using a Förster Resonance Energy Transfer (FRET) substrate.

Workflow Diagram:

Caption: Key areas for SAR studies on the 5-chloropyridinyl furoate scaffold.

Future Directions:

-

Library Synthesis: Synthesize a focused library of analogs to explore the SAR of the scaffold. Variations should include:

-

Substitution at other positions of the pyridine ring.

-

Replacement of the chloro group with other halogens or small alkyl groups.

-

Substitution on the furan ring.

-

Replacement of the furan ring with other five-membered heterocycles (e.g., thiophene, pyrrole).

-

-

Broad Biological Screening: Screen the synthesized library against a diverse panel of biological targets, including proteases, kinases, and inflammatory enzymes.

-

Pharmacokinetic Profiling: For promising hits, conduct in vitro ADME (absorption, distribution, metabolism, and excretion) studies to assess their drug-like properties.

-

Computational Modeling: Utilize molecular docking and other computational tools to understand the binding modes of active compounds and guide the design of more potent and selective inhibitors.

Conclusion

The 5-chloro-3-pyridinyl 2-furoate scaffold represents a promising, yet underexplored, area for medicinal chemistry research. By leveraging the well-established pharmacological importance of its constituent pyridine and furan rings, a strong rationale can be constructed for its investigation against a range of therapeutic targets, including viral proteases, protein kinases, and enzymes involved in inflammation. The synthetic accessibility of this scaffold, coupled with modern assay technologies, provides a clear path forward for its evaluation. This guide serves as a foundational document to stimulate and direct future research into this intriguing class of compounds.

References

-

Slideshare. (n.d.). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. [Link]

-

Pharmaguideline. (2023, August 23). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

-

International Journal of Advanced Biological and Biomedical Research. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. [Link]

-

Alq J Med App Sci. (2023, February 18). A Review on Biological and Medicinal Significance of Furan. [Link]

- Google Patents. (2018, December 4). Solid forms of {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid, compositions, and uses thereof.

-

PubMed. (2024, July 16). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]

-

National Center for Biotechnology Information. (2021, March 19). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

MDPI. (2025, December 2). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. [Link]

- Google Patents. (2022, April 29). Synthetic method of 2,3, 5-trichloropyridine.

-

PubMed. (2001, March 12). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. [Link]

-

National Center for Biotechnology Information. (2021, May 26). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Preprints.org. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]

-

Royal Society of Chemistry. (2023). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. [Link]

- Google Patents. (1978, September 5).

-

Drug Design Org. (2005, May 15). Structure Activity Relationships. [Link]

-

Charles River Laboratories. (n.d.). Drug Discovery Patents. [Link]

-

ACS Publications. (2014, August 7). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. [Link]

-

PubMed. (2024, July 15). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. [Link]

-

Pharmaceutical Technology. (2023, December 22). Pfizer gets grant for antifungal pyridine derivatives for treating fungal diseases. [Link]

-

ResearchGate. (2025, August 9). Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies. [Link]

-

PubMed. (2019, February). Novel flourescent spiroborate esters: potential therapeutic agents in in vitro cancer models. [Link]

-

MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

ResearchGate. (2022). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]

-

MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Wipf Group - University of Pittsburgh. (2006, February 9). Pharm 5119 – Medicinal Chemistry & Drug Discovery. [Link]

-

Frontiers. (n.d.). Medicinal Chemistry of Active Pharmaceutical Ingredients of Drug Products. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. ijabbr.com [ijabbr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]

- 9. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 10. chempoint.com [chempoint.com]

- 11. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel flourescent spiroborate esters: potential therapeutic agents in in vitro cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Dissolution of 5-Chloro-3-pyridinyl 2-furoate

Introduction: The Critical Role of Solvent Selection in Drug Development

The successful formulation and development of any new chemical entity (NCE) is fundamentally reliant on a thorough understanding of its physicochemical properties, paramount among which is its solubility. For a compound such as 5-Chloro-3-pyridinyl 2-furoate, a heterocyclic ester with potential applications in medicinal chemistry, the choice of an appropriate solvent system is a critical first step that influences a wide array of downstream processes. These include, but are not limited to, reaction chemistry, purification, crystallization, and the ultimate bioavailability of the active pharmaceutical ingredient (API).[1] An improper solvent choice can lead to issues such as poor yield, impurity formation, and inadequate solubility for formulation, thereby impeding the entire drug development pipeline.

This comprehensive guide provides a detailed protocol for the systematic selection of a suitable solvent for 5-Chloro-3-pyridinyl 2-furoate. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, step-by-step experimental procedures.

Physicochemical Properties of 5-Chloro-3-pyridinyl 2-furoate: A Structural Analysis

A robust solvent selection strategy begins with a detailed analysis of the target molecule's structure. 5-Chloro-3-pyridinyl 2-furoate is a complex molecule comprised of a chlorinated pyridine ring linked via an ester to a furan ring.

Molecular Structure:

-

Formula: C₁₀H₆ClNO₃

-

Key Functional Groups:

-

Chlorinated Pyridine: The pyridine ring is a six-membered aromatic heterocycle containing a nitrogen atom. The presence of the electronegative nitrogen atom and a chlorine atom significantly influences the molecule's polarity. Pyridine itself is a polar, aprotic solvent.[2][3] The chlorine substituent further enhances its polar character.[4]

-

Furan Ring: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. While furan itself is less aromatic than benzene, the oxygen heteroatom makes it susceptible to certain reactions and contributes to the overall polarity of the molecule.[5]

-

Ester Linkage: The ester group (-COO-) is a polar functional group. Esters can act as hydrogen bond acceptors, which can influence their solubility in protic solvents.[6]

-

Predicted Polarity:

Based on its constituent parts, 5-Chloro-3-pyridinyl 2-furoate is predicted to be a polar molecule . The combination of the polar pyridine and furan rings, along with the ester linkage and the electronegative chlorine atom, suggests that it will be more soluble in polar solvents than in nonpolar solvents. The lone pair of electrons on the nitrogen atom of the pyridine ring can also participate in hydrogen bonding as an acceptor.[2] Furoate esters are generally reported to be soluble in oils and ethanol but have limited solubility in water.[7][8]

A Systematic Approach to Solvent Selection

The principle of "like dissolves like" is a foundational concept in determining solubility.[4] Therefore, the solvent selection process for 5-Chloro-3-pyridinyl 2-furoate should be a systematic exploration of solvents across a spectrum of polarities.

Solvent Classification and Rationale

For a comprehensive screening, solvents can be categorized into three main classes based on their polarity and hydrogen bonding capabilities:

-

Polar Aprotic Solvents: These solvents possess a dipole moment but do not have an acidic proton, meaning they cannot act as hydrogen bond donors. They are generally good at dissolving polar compounds.

-

Polar Protic Solvents: These solvents have a dipole moment and contain at least one hydrogen atom connected directly to an electronegative atom (like O-H or N-H), allowing them to act as hydrogen bond donors.

-

Nonpolar Solvents: These solvents have a low dielectric constant and are not effective at dissolving polar molecules.

The following table presents a curated list of candidate solvents for screening, categorized by their type and with relevant physical properties.

| Solvent Class | Solvent | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Rationale for Inclusion |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | Excellent solvent for a wide range of polar organic compounds. |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High polarity, good for dissolving many organic compounds. | |

| Acetonitrile (ACN) | 37.5 | 82 | Medium polarity, often used in chromatography. | |

| Acetone | 20.7 | 56 | Good for dissolving many esters and heterocyclic compounds.[2] | |

| Ethyl Acetate | 6.0 | 77 | A common ester solvent, may have good affinity for the furoate moiety.[2] | |

| Polar Protic | Water | 80.1 | 100 | Important to assess aqueous solubility for biological applications. |

| Methanol | 32.7 | 65 | A simple alcohol, effective at dissolving many polar compounds. | |

| Ethanol | 24.6 | 78 | Commonly used in pharmaceutical formulations. | |

| Isopropanol (IPA) | 18.2 | 82 | A slightly less polar alcohol than ethanol. | |

| Nonpolar | Toluene | 2.4 | 111 | A common nonpolar aromatic solvent. |

| Hexane | 1.9 | 69 | A representative nonpolar aliphatic solvent. | |

| Dichloromethane (DCM) | 9.1 | 40 | A chlorinated solvent, may show some affinity due to the chlorine on the pyridine ring. |

Experimental Protocol for Solubility Determination

The following protocol outlines a systematic approach to determining the solubility of 5-Chloro-3-pyridinyl 2-furoate. This method is designed to be efficient and provide a clear, semi-quantitative assessment of solubility.

Materials and Equipment

-

5-Chloro-3-pyridinyl 2-furoate (solid)

-

Selected solvents (from the table above)

-

Small glass vials or test tubes with caps

-

Analytical balance

-

Vortex mixer

-

Water bath or heating block

-

Magnetic stirrer and stir bars (optional)

-

Microscope (optional, for observing undissolved particles)

Step-by-Step Procedure

-

Initial Qualitative Screening: a. Add approximately 1-2 mg of 5-Chloro-3-pyridinyl 2-furoate to a small, clean, and dry vial. b. Add 0.5 mL of the first solvent to be tested. c. Cap the vial and vortex vigorously for 30-60 seconds. d. Visually inspect the solution against a dark background for any undissolved solid particles. e. Record the observation as "freely soluble," "sparingly soluble," or "insoluble."

-

Semi-Quantitative Solubility Determination: a. Accurately weigh approximately 5 mg of 5-Chloro-3-pyridinyl 2-furoate into a tared vial. b. Add the chosen solvent in small, measured increments (e.g., 0.1 mL). c. After each addition, cap the vial and vortex for at least 60 seconds. d. If the solid does not dissolve, gently warm the vial in a water bath (not exceeding 40°C to avoid potential degradation) and vortex again. e. Continue adding solvent until the solid is completely dissolved. f. Record the total volume of solvent required to dissolve the known mass of the compound. g. Calculate the approximate solubility in mg/mL.

-

Consideration of pH for Aqueous Solubility: a. For determining solubility in water, it is important to consider the potential for ionization of the pyridine nitrogen. b. Prepare buffered aqueous solutions at different pH values (e.g., pH 2, pH 7, and pH 9). c. Repeat the semi-quantitative solubility determination in each of these buffered solutions. The basic nitrogen on the pyridine ring may become protonated at acidic pH, potentially increasing aqueous solubility.

Data Interpretation and Reporting

Summarize the solubility data in a clear and concise table. An example is provided below:

| Solvent | Qualitative Solubility (at RT) | Approximate Solubility (mg/mL) | Observations |

| DMSO | Freely Soluble | > X | Clear solution |

| Water (pH 7) | Insoluble | < Y | Solid remains |

| Ethanol | Sparingly Soluble | Z | Some solid remains after vortexing |

| ... | ... | ... | ... |

Visualization of the Solvent Selection Workflow

The following diagram illustrates the logical flow of the solvent selection process for 5-Chloro-3-pyridinyl 2-furoate.

Caption: Workflow for the systematic selection of a suitable solvent.

Conclusion and Best Practices

The selection of an appropriate solvent for 5-Chloro-3-pyridinyl 2-furoate is a critical step that should be approached systematically. Based on its chemical structure, polar aprotic solvents such as DMSO and DMF are likely to be effective, with polar protic solvents like ethanol and methanol also showing potential. A thorough experimental screening as outlined in this protocol will provide the necessary empirical data to make an informed decision.

Best Practices:

-

Safety First: Always handle solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Solvent Purity: Use high-purity solvents to avoid introducing impurities that could affect solubility measurements or downstream applications.

-

ICH Guidelines: For pharmaceutical development, be mindful of the International Council for Harmonisation (ICH) guidelines on residual solvents (Q3C) to avoid the use of toxic solvents in the final drug product.[4][9][10][11][12]

-

Documentation: Maintain meticulous records of all experimental procedures, observations, and results.

By following this comprehensive guide, researchers can confidently and efficiently identify the optimal solvent system for 5-Chloro-3-pyridinyl 2-furoate, thereby facilitating its successful development.

References

-

2-Chloropyridine - Solubility of Things. (n.d.). Retrieved February 20, 2026, from [Link]

-

ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products. (2022, March 7). HWI group. [Link]

-

What are ester solvents? Terms - NBchao.Com. (n.d.). Retrieved February 20, 2026, from [Link]

-

Pyridine - New World Encyclopedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

impurities: guideline for residual solvents q3c(r6) - ICH. (2019, July 22). Retrieved February 20, 2026, from [Link]

-

ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). (n.d.). Retrieved February 20, 2026, from [Link]

-

ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). (2024, April 29). Retrieved February 20, 2026, from [Link]

-

Phenethyl 2-furoate | C13H12O3 | CID 251531 - PubChem. (n.d.). NIH. Retrieved February 20, 2026, from [Link]

-

Understanding the Role of Solvents in Pharmaceutical Manufacturing | Coastviewsolvents.com. (2023, September 2). Retrieved February 20, 2026, from [Link]

-

Pyridine - chemeurope.com. (n.d.). Retrieved February 20, 2026, from [Link]

-

impurities: guideline for residual solvents q3c(r8) - ICH. (2021, April 22). Retrieved February 20, 2026, from [Link]

-

15.7: Physical Properties of Esters - Chemistry LibreTexts. (2021, March 21). [Link]

-

Pyridine - Sciencemadness Wiki. (2022, November 30). [Link]

-

Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). Retrieved February 20, 2026, from [Link]

-

The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC. (n.d.). NIH. Retrieved February 20, 2026, from [Link]

-

The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - ResearchGate. (2024, August 29). [Link]

-

N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents - MDPI. (2023, April 14). [Link]

-

Furan - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

- 1. CAS 626-60-8: 3-Chloropyridine | CymitQuimica [cymitquimica.com]

- 2. newworldencyclopedia.org [newworldencyclopedia.org]

- 3. Pyridine [chemeurope.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Furan - Wikipedia [en.wikipedia.org]

- 6. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenethyl 2-furoate | C13H12O3 | CID 251531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 2-furoate | 614-99-3 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 12. Pyridine - Wikipedia [en.wikipedia.org]

Microwave-assisted synthesis of pyridine furoate esters

Application Note & Protocol

Topic: Microwave-Assisted Synthesis of Pyridine Furoate Esters Audience: Researchers, scientists, and drug development professionals.

A Green, Accelerated Pathway to Pyridine Furoate Esters via Microwave-Assisted Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Pyridine furoate esters, which integrate the electron-deficient pyridine ring with the furan moiety, represent a class of scaffolds with significant potential in drug discovery. Traditional synthesis of these esters often involves prolonged reaction times, high energy consumption, and the use of hazardous solvents, creating bottlenecks in research and development.[1]

Microwave-Assisted Organic Synthesis (MAOS) offers a transformative solution, aligning with the principles of green chemistry to provide a rapid, efficient, and sustainable alternative.[2][3] By utilizing microwave irradiation, energy is transferred directly to polar molecules within the reaction mixture, resulting in instantaneous and uniform heating.[4][5] This process dramatically accelerates reaction rates, often reducing multi-hour reflux procedures to mere minutes, while simultaneously improving yields and product purity.[6][7][8] This application note provides a comprehensive guide and a detailed protocol for the synthesis of pyridine furoate esters, leveraging the power and precision of modern microwave chemistry.

The Science of Microwave-Enhanced Esterification

The efficiency of MAOS in esterification stems from its unique heating mechanism, which circumvents the limitations of conventional conductive heating.[5]

-

Mechanism of Microwave Heating: The process is driven by two primary phenomena: dipolar polarization and ionic conduction.[2][4] In a typical esterification mixture, polar molecules such as the carboxylic acid and alcohol constantly attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates intermolecular friction, leading to a swift and uniform increase in temperature throughout the bulk of the solution.[5] This "volumetric" heating is fundamentally different from conventional methods that rely on slow heat transfer from an external source through the vessel walls.[5]

-

Accelerating the Reaction: The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction. Microwave irradiation provides the activation energy more efficiently, accelerating the key mechanistic steps. The localized superheating effect can significantly increase reaction kinetics, pushing the equilibrium towards the product in a fraction of the time required by conventional heating.[9][10]

Caption: Figure 1: Reaction Mechanism of Acid-Catalyzed Esterification.

Experimental Protocol: Synthesis of Ethyl 5-(pyridin-3-yl)furan-2-carboxylate

This protocol details the synthesis of a model pyridine furoate ester using a dedicated single-mode microwave reactor.

Objective: To synthesize ethyl 5-(pyridin-3-yl)furan-2-carboxylate from 5-(pyridin-3-yl)furan-2-carboxylic acid and ethanol with high efficiency.

Materials & Equipment:

-

Reactants: 5-(pyridin-3-yl)furan-2-carboxylic acid (99%), Anhydrous Ethanol (≥99.5%), Concentrated Sulfuric Acid (98%).

-

Solvents: Ethyl acetate, Saturated sodium bicarbonate solution, Brine.

-

Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).

-

Equipment: Single-mode microwave reactor (e.g., CEM Discover®, Biotage® Initiator+), 10 mL microwave reaction vial, magnetic stir bar, rotary evaporator, standard glassware for work-up, silica gel for column chromatography.

Step-by-Step Methodology

-

Reagent Preparation & Vial Loading:

-

Place a magnetic stir bar into a 10 mL microwave reaction vial.

-

Add 5-(pyridin-3-yl)furan-2-carboxylic acid (1.0 mmol, 201.2 mg).

-

Add 5.0 mL of anhydrous ethanol. The alcohol serves as both a reactant and the primary microwave-absorbing solvent.

-

Carefully add 2 drops of concentrated sulfuric acid as the catalyst. Caution: Sulfuric acid is highly corrosive.

-

-

Microwave Reactor Setup & Operation:

-

Seal the vial with a septum cap. Ensure the seal is secure to withstand the pressure generated during heating.

-

Place the vial into the cavity of the microwave reactor.

-

Program the reactor with the following parameters:

-

Temperature: 120 °C

-

Ramp Time: 2 minutes

-

Hold Time: 10 minutes

-

Power: 300 W (with variable power control to maintain temperature)

-

Stirring: High

-

-

Run the reaction. The instrument's software will monitor temperature and pressure in real-time.

-

-

Reaction Work-up:

-

Once the reaction is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's forced-air cooling system.

-

Carefully uncap the vial in a fume hood.

-

Transfer the reaction mixture to a round-bottom flask and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in 20 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with 15 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 15 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

-

Combine the pure fractions and remove the solvent in vacuo to obtain the ethyl 5-(pyridin-3-yl)furan-2-carboxylate as a solid.

-

Caption: Figure 2: Experimental Workflow.

Process Optimization & Data

The trustworthiness of this protocol is established by its reproducibility and amenability to optimization. Key parameters can be systematically varied to maximize yield and purity.[11] Below is a representative table summarizing an optimization study.

| Entry | Temperature (°C) | Time (min) | Catalyst (mol%) | Yield (%) | Purity (HPLC, %) |

| 1 | 100 | 15 | 5 | 75 | 94 |

| 2 | 120 | 10 | 5 | 92 | 98 |

| 3 | 120 | 15 | 5 | 93 | 97 |

| 4 | 140 | 10 | 5 | 88 | 91 (degradation) |

| 5 | 120 | 10 | 2.5 | 84 | 96 |

Analysis: The data indicates that optimal conditions are achieved at 120 °C for 10 minutes (Entry 2), providing an excellent yield of 92% and high purity. Increasing the temperature further (Entry 4) leads to some product degradation, while reducing catalyst loading (Entry 5) slightly diminishes the yield. This systematic approach validates the chosen protocol parameters.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; Insufficient catalyst; Low temperature. | Increase reaction time or temperature. Ensure accurate catalyst measurement. |

| Side Products | Reaction temperature too high, causing degradation. | Decrease the reaction temperature. Reduce hold time. |

| Reaction Incomplete | Poor microwave absorption; Insufficient reaction time. | Ensure a sufficient volume of a polar solvent is used.[7] Increase the hold time in 5-minute increments. |

Conclusion

Microwave-assisted synthesis represents a superior methodology for the production of pyridine furoate esters. This technique drastically reduces energy consumption and reaction times—from hours to minutes—while consistently delivering higher yields and cleaner products compared to conventional methods.[12][13] By adopting this green and efficient technology, research and development teams can accelerate the discovery and synthesis of novel heterocyclic entities, paving the way for future innovations in medicine and material science.

References

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.

- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).

- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).

- Microwave-Assisted Organic Synthesis Using Minivials to Optimize and Expedite the Synthesis of Diverse Purine Libraries. (2004).

- Microwave-assisted Cannizzaro reaction—Optimisation of reaction conditions. (2019).

- Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. (2024). PubMed.

- ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION. (2015).

- Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. (2022). MDPI.

- Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025).

- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.

- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (2017).

- CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES. (2006). HETEROCYCLES.

- Microwave-assisted esterification and electro-enhanced solid-phase microextraction of omega-3 polyunsaturated f

Sources

- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 2. ijrpas.com [ijrpas.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijnrd.org [ijnrd.org]

- 6. ajchem-a.com [ajchem-a.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: Scale-Up Synthesis of 5-Chloro-3-pyridinyl 2-furoate

Abstract

This application note details a robust, scalable protocol for the synthesis of 5-Chloro-3-pyridinyl 2-furoate , a key intermediate often screened for nicotinic acetylcholine receptor (nAChR) modulation. While milligram-scale synthesis is trivial, scaling to decagram (10–100 g) quantities for high-throughput screening (HTS) libraries introduces challenges in heat management, byproduct removal, and polymorph control. This guide transitions from a medicinal chemistry route to a process-friendly protocol, emphasizing the use of 2-Methyltetrahydrofuran (2-MeTHF) as a greener, higher-performing solvent and a self-validating crystallization strategy that eliminates chromatographic purification.

Introduction & Biological Context

The 3-pyridyl ester scaffold is a privileged structure in neuropharmacology. Specifically, 5-substituted-3-pyridyl esters are frequently investigated as bioisosteres for nicotinic ligands. 5-Chloro-3-pyridinyl 2-furoate (Compound 1 ) combines the lipophilic, electron-withdrawing 5-chloro-pyridine moiety with the furan heterocycle, potentially enhancing binding affinity at

For HTS campaigns, purity is paramount. Trace acidic impurities (e.g., furoic acid) or unreacted pyridinols can produce false positives in calcium flux assays. This protocol ensures

Retrosynthetic Strategy

To achieve scale and purity, we utilize a Nucleophilic Acyl Substitution pathway. While direct coupling (EDC/DMAP) is common in discovery, it generates urea byproducts difficult to remove at scale. We employ the Acid Chloride Method for its atom economy and simplified workup.

Reaction Scheme

The synthesis involves the esterification of 5-chloro-3-pyridinol (2 ) with 2-furoyl chloride (3 ) in the presence of a tertiary amine base.

Figure 1: Reaction scheme for the synthesis of 5-Chloro-3-pyridinyl 2-furoate.

Safety & Hazard Assessment

Critical Warning: This protocol involves corrosive reagents and exothermic reactions.

-

2-Furoyl Chloride: Potent lachrymator and corrosive. Reacts violently with water to release HCl gas. Handle only in a fume hood.

-

5-Chloro-3-pyridinol: Irritant. Avoid dust inhalation.

-

Exotherm: The addition of acid chloride to the base/alcohol mixture is exothermic. Temperature control (<10°C) is critical to prevent impurity formation (dimers/colored species).

Materials & Equipment

| Reagent/Solvent | CAS No.[1] | Grade | Role |

| 5-Chloro-3-pyridinol | 74115-12-1 | >98% | Limiting Reagent |

| 2-Furoyl Chloride | 527-69-5 | >98% | Electrophile (1.1 equiv) |

| Triethylamine (TEA) | 121-44-8 | Anhydrous | Base Scavenger (1.2 equiv) |

| 2-Methyltetrahydrofuran | 96-47-9 | Anhydrous | Solvent (Green alternative to DCM) |

| n-Heptane | 142-82-5 | HPLC | Antisolvent |

| Sodium Bicarbonate | 144-55-8 | Sat. Aq. | Quench/Wash |

Equipment:

-

1L Jacketed Reactor (or 3-neck RBF) with overhead stirrer.

-

Pressure-equalizing addition funnel.

-

Internal temperature probe.

-

Nitrogen inlet/bubbler.

Detailed Protocol: Scale-Up (50g Batch)

Phase 1: Reaction Setup

-

Inertion: Purge the 1L reactor with Nitrogen for 15 minutes.

-

Charging: Charge 50.0 g (0.386 mol) of 5-Chloro-3-pyridinol.

-

Solvation: Add 500 mL of 2-MeTHF (10V). Stir at 250 RPM until fully dissolved.

-

Note: 2-MeTHF is chosen over DCM for its higher boiling point (safety) and immiscibility with water (easier workup).

-

-

Base Addition: Add 64.5 mL (0.463 mol, 1.2 eq) of Triethylamine.

-

Cooling: Cool the mixture to 0–5°C using a chiller or ice/salt bath.

Phase 2: Controlled Addition (The Critical Step)

-

Preparation: Dissolve 55.5 g (0.425 mol, 1.1 eq) of 2-Furoyl chloride in 50 mL of 2-MeTHF in the addition funnel.

-

Addition: Dropwise add the acid chloride solution to the reactor over 45–60 minutes .

-

Control: Maintain internal temperature <10°C . Faster addition leads to dark impurities.

-

Observation: A thick white precipitate (TEA·HCl) will form immediately. Ensure stirring is sufficient to maintain suspension.

-

-

Reaction: Once addition is complete, warm to Room Temperature (20–25°C) and stir for 2 hours .

Phase 3: In-Process Control (IPC)

-

Sampling: Take a 50 µL aliquot, quench in MeOH.

-

Analysis: Run HPLC or TLC (50:50 EtOAc/Heptane).

-

Criteria: <1% remaining 5-Chloro-3-pyridinol. If starting material persists, add 0.05 eq of 2-Furoyl chloride and stir for 30 mins.

-

Phase 4: Workup & Purification

-

Quench: Cool to 10°C. Slowly add 250 mL of Saturated NaHCO3. Stir vigorously for 15 mins to hydrolyze excess acid chloride.

-

Phase Separation: Transfer to a separatory funnel. Retain the upper organic layer (2-MeTHF).

-

Note: The density of 2-MeTHF (0.86 g/mL) means it is the upper layer, unlike DCM.

-

-

Washing: Wash organic layer with:

-

250 mL Water (removes TEA·HCl salts).

-

250 mL Brine (drying).

-

-

Concentration: Dry organics over MgSO4, filter, and concentrate under vacuum to approx. 150 mL (3V) volume. Do not evaporate to dryness.

Phase 5: Crystallization (The "Crash-Out")

-

Heating: Heat the concentrated residue to 50°C .

-

Antisolvent: Slowly add 300 mL of n-Heptane while stirring.

-

Cooling Ramp:

-

Cool to 25°C over 1 hour (seed crystals may be added here if available).

-

Cool to 0–5°C and hold for 1 hour.

-

-

Filtration: Filter the white crystalline solid. Wash the cake with 50 mL of cold Heptane.

-

Drying: Vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

Figure 2: Step-by-step process flow for the 50g scale synthesis.

Analytical Validation & Expected Data

Typical Yield & Properties[3][4][5]

-

Yield: 85–92% (isolated).

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 78–82°C (verify experimentally).

Analytical Parameters

| Method | Parameter | Description |

| HPLC | Column | C18 (e.g., Agilent Zorbax Eclipse), 4.6x150mm, 5µm |

| Mobile Phase | A: 0.1% H3PO4 in Water, B: Acetonitrile | |

| Gradient | 10% B to 90% B over 15 mins | |

| Detection | UV @ 254 nm (Pyridine/Furan absorption) | |

| 1H NMR | Solvent | DMSO-d6 or CDCl3 |

| Key Signals | Furan: ~7.7 (d), 7.4 (d), 6.7 (dd) ppm.Pyridine: ~8.5 (d, H2), 8.4 (d, H6), 8.0 (t, H4) ppm.[2] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Dark/Black Reaction Mixture | Exotherm was too high (>15°C) during addition. | Ensure cooling bath is active; slow down addition rate. Use activated charcoal during crystallization to decolorize. |

| Low Yield (<70%) | Hydrolysis of acid chloride or product.[3][4] | Ensure solvents are anhydrous. Do not prolong the NaHCO3 wash step. |

| Oiling out during Crystallization | Cooling too fast or too much antisolvent. | Re-heat to dissolve, add seed crystal, and cool very slowly (5°C/hour). |

| Residual Pyridine Smell | Incomplete washing. | Perform an additional wash with 0.5M citric acid (mildly acidic) to remove trace pyridine/TEA, then neutralize. |

References

-

Pyridine Ester Synthesis Context

-

Review of Pyridine Scaffolds in Medicinal Chemistry. BenchChem Application Notes. Link

-

- General Acylation Protocol (Schotten-Baumann)

-

2-MeTHF as Green Solvent

-

Pace, V., et al. (2012). 2-Methyltetrahydrofuran: A Green Alternative to Chlorinated Solvents in Organic Synthesis. ChemSusChem. Link

-

-

Analogous Furoate Synthesis

-

Synthesis of 5-chloroquinolin-8-yl furan-2-carboxylate (Close structural analog). IUCrData. Link

-

-

Safety Data (2-Furoyl Chloride)

-

PubChem Compound Summary for CID 10708. Link

-

Disclaimer: This protocol is for research and development purposes only. All procedures should be performed by qualified personnel using appropriate personal protective equipment (PPE).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]

- 4. ir.library.louisville.edu [ir.library.louisville.edu]

Using 5-Chloro-3-pyridinyl 2-furoate as a fragment in drug discovery

Application Note: Validating 5-Chloro-3-pyridinyl 2-furoate as a Chemical Probe in Fragment-Based Lead Generation

Executive Summary

This guide details the experimental workflow for utilizing 5-Chloro-3-pyridinyl 2-furoate (Compound 5-CPF ) as a chemical fragment in early-stage drug discovery. While specific literature on this exact molecule is often proprietary to library catalogs, it represents a classic "linked-heterocycle" fragment containing two distinct aromatic systems (pyridine and furan) connected by a cleavable ester linker.

5-CPF is particularly valuable for probing:

-

Kinase Hinge Regions: The pyridine nitrogen serves as a critical hydrogen bond acceptor.

-

Cryptic Hydrophobic Pockets: The furan ring offers unique dipole and aromatic stacking interactions.

-

Nucleophilic Active Sites: Testing for potential covalent engagement (via the ester) or non-covalent occupancy.

Critical Advisory: The ester linkage in 5-CPF provides rapid synthetic accessibility but introduces metabolic instability. This protocol focuses on validating the binding integrity of the intact fragment versus its hydrolysis products (5-chloropyridin-3-ol and 2-furoic acid) to prevent false positives.

Chemical Profile & Preparation

| Property | Value | Relevance in FBDD |

| Formula | C₁₀H₆ClNO₃ | Low MW (<250 Da) fits "Rule of 3" |

| MW | 223.61 g/mol | High Ligand Efficiency (LE) potential |

| LogP | ~2.1 | Good solubility/permeability balance |

| H-Bond Acceptors | 3 (Pyridine N, Ester O, Furan O) | Key for orienting in polar sub-pockets |

| H-Bond Donors | 0 | Reduces desolvation penalty |

| Rotatable Bonds | 2 | Low entropic cost upon binding |

Protocol 1: Stock Preparation & Stability QC

Objective: Ensure the fragment remains intact in assay buffers.

-

Solubilization: Dissolve 5-CPF powder in 100% d6-DMSO (for NMR compatibility) to a concentration of 100 mM . Sonicate for 5 minutes.

-

QC Check (LC-MS): Inject 1 µL of stock. Purity must be >95%.

-

Note: Look for peaks corresponding to hydrolysis products: 5-chloropyridin-3-ol (MW ~129) and 2-furoic acid (MW ~112).

-

-

Buffer Stability Assay:

-

Dilute stock to 1 mM in the specific Assay Buffer (e.g., PBS pH 7.4).

-

Incubate at 25°C.

-

Sample at t=0, 1h, 4h, and 24h via LC-MS.

-

Pass Criteria: <5% hydrolysis over 4 hours. If hydrolysis is rapid, use fresh dilutions immediately before biophysical assays.

-

Biophysical Screening Protocols

Workflow Logic

We utilize a cascade approach: STD-NMR (to confirm binding and map the epitope) followed by SPR (to determine affinity/kinetics).

Caption: Validation workflow ensuring chemical integrity before investing in structural biology.

Protocol 2: Saturation Transfer Difference (STD) NMR

Objective: Confirm binding and identify which part of 5-CPF contacts the protein.

Reagents:

-

Protein Target: 10–20 µM (in deuterated buffer).

-

Ligand (5-CPF): 400–800 µM (excess).

-

Reference: Tryptophan or known binder (internal control).

Steps:

-

Sample Prep: Mix protein and ligand in D₂O buffer (pH 7.4). Final ratio 1:40 (Protein:Ligand).

-

Pulse Sequence: Use a standard STD sequence with a saturation train (Gaussian pulses) of 2–3 seconds.

-

On-Resonance Irradiation: Set at -0.5 ppm (protein methyls) or 10-12 ppm (aromatics), ensuring no ligand overlap.

-

Off-Resonance Irradiation: Set at 30 ppm (control).

-

Data Analysis: Subtract "On" from "Off" spectra.

Protocol 3: Surface Plasmon Resonance (SPR)

Objective: Determine K_D and residence time.

Setup:

-

Sensor Chip: CM5 or Streptavidin (biotinylated protein).

-

Immobilization: Low density (2000–3000 RU) to avoid avidity effects.

-

Running Buffer: PBS-P + 2-5% DMSO (match ligand stock).

Execution:

-

Solvent Correction: Critical due to high DMSO content in fragment stocks. Run a DMSO calibration curve (4.5% to 5.5%).

-

Injection: Inject 5-CPF as a concentration series (e.g., 500 µM down to 15 µM).

-

Contact Time: 30s association, 60s dissociation. Fragments typically have "square wave" kinetics (fast on/fast off).

-

Analysis: Fit to a 1:1 steady-state affinity model.

-

Red Flag: If the sensorgram shows a slow upward drift during association or fails to return to baseline, suspect covalent acylation by the ester or aggregation [2].

-

Structural Validation: X-Ray Crystallography Soaking

This is the "Gold Standard" for fragments. The high solubility of 5-CPF allows for high-concentration soaking.

Protocol 4: Crystal Soaking

-

Condition Optimization: Ensure crystal mother liquor is compatible with 10-20% DMSO.

-

Soak Preparation:

-

Prepare a 50 mM soaking solution of 5-CPF in the crystallization buffer.

-

Transfer crystals into the drop.[3]

-

-

Incubation: Soak for 1 hour to 24 hours.

-

Tip: Short soaks (1-2 hrs) reduce the risk of the ester hydrolyzing within the crystal lattice.

-

-

Cryo-Protection: Transfer to a cryo-solution containing the ligand (to prevent wash-out) before flash cooling.

-

Data Collection: Collect dataset to >2.5 Å resolution. Look for difference density (Fo-Fc) in the binding pocket.

Hit-to-Lead Evolution Strategy

Once 5-CPF is validated as a binder, the ester linker is usually replaced to improve metabolic stability while maintaining the geometry.

Caption: Strategic replacement of the ester linker to generate patentable, stable leads.

Optimization Tactics:

-

Amide Switch: Replace the ester (-COO-) with an amide (-CONH-). This introduces a Hydrogen Bond Donor. If the X-ray structure shows the ester oxygen accepts an H-bond, the amide might clash or require flipping.

-

Heterocyclic Linkers: Replace the ester with a 1,2,4-oxadiazole or oxazole ring. This rigidifies the molecule and improves metabolic stability [3].

-

Direct Coupling: If the ester serves only as a spacer, attempt a biaryl coupling (Suzuki) between the pyridine and furan, removing the linker entirely.

References

-

Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784–1788. Link

-

Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR fragment screening workflow. Methods in Enzymology, 493, 169–218. Link

-

Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15, 605–619. Link

-

Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1, 187–192. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 5-Chloro-3-pyridinyl 2-furoate in Cell Culture

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 5-Chloro-3-pyridinyl 2-furoate in cell culture systems. The inherent susceptibility of its ester linkage to hydrolysis presents a significant challenge, potentially leading to inconsistent experimental results and inaccurate pharmacological assessments. This resource offers a structured approach to troubleshooting, grounded in chemical principles and established laboratory practices, to ensure the integrity of your compound and the reliability of your data.

Understanding the Challenge: The Instability of the Ester Bond

5-Chloro-3-pyridinyl 2-furoate, like all esters, is vulnerable to hydrolysis, a chemical reaction where water cleaves the ester bond, breaking the molecule into its constituent carboxylic acid (2-furoic acid) and alcohol (5-chloro-3-pyridinol).[1][2] This process can be accelerated under various conditions typically found in cell culture environments.

The primary drivers of ester hydrolysis in a cell culture setting are:

-

pH-Mediated Hydrolysis: Both acidic and basic conditions can catalyze the breakdown of esters.[1][3] Cell culture media are typically buffered to a physiological pH (around 7.2-7.4), which is slightly alkaline and can promote slow base-catalyzed hydrolysis.

-

Enzymatic Hydrolysis: The most significant contributor to the rapid degradation of ester-containing compounds in cell culture is the presence of esterase and lipase enzymes.[4][5][6] These enzymes, often present in serum supplements (like Fetal Bovine Serum, FBS) and also secreted by cells, efficiently catalyze the hydrolysis of ester bonds as part of their natural metabolic function.[4][7][8]

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[1][9] Standard cell culture incubation at 37°C provides an optimal temperature for both chemical and enzymatic degradation.

The consequences of uncontrolled hydrolysis are significant, leading to a decreased effective concentration of the parent compound, the potential for off-target effects from the degradation products, and overall poor reproducibility of experiments.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the primary routes of degradation for 5-Chloro-3-pyridinyl 2-furoate in a typical cell culture environment.

Caption: Hydrolysis of 5-Chloro-3-pyridinyl 2-furoate in cell culture.

Troubleshooting Guide: Question & Answer Format

This section addresses common issues and provides actionable solutions to mitigate the hydrolysis of 5-Chloro-3-pyridinyl 2-furoate.

Q1: My experimental results are inconsistent. Could compound instability be the cause?

A1: Absolutely. Inconsistent results are a hallmark of compound instability. If the concentration of your active compound is decreasing over the course of your experiment due to hydrolysis, you will observe variable cellular responses.

Troubleshooting Steps:

-

Confirm Identity and Purity: Before troubleshooting stability, ensure the identity and purity of your stock compound using methods like LC/MS.

-

Perform a Stability Study: The most direct way to assess stability is to incubate 5-Chloro-3-pyridinyl 2-furoate in your complete cell culture medium (including serum) at 37°C. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC or LC/MS to quantify the remaining parent compound.

-

Compare Serum-Free vs. Serum-Containing Media: Run the stability study in parallel with and without serum. A significantly faster degradation rate in the presence of serum strongly indicates enzymatic hydrolysis by serum esterases.[4]

Q2: I've confirmed enzymatic degradation is the primary issue. How can I minimize this?

A2: Minimizing enzymatic degradation is crucial for obtaining reliable data. Here are several strategies, from simplest to most complex:

Strategy 1: Reduce Serum Concentration or Use Heat-Inactivated Serum

-

Rationale: Reducing the concentration of FBS will proportionally reduce the concentration of esterases. Heat inactivation (typically 56°C for 30 minutes) can denature some, but not all, esterase activity.

-

Protocol: Test a range of lower FBS concentrations (e.g., 10%, 5%, 2%, 1%) to find a balance between maintaining cell health and reducing compound degradation. If using heat-inactivated FBS, be aware that some heat-resistant esterases may remain active.

Strategy 2: Switch to a Serum-Free Media Formulation

-

Rationale: This is the most effective way to eliminate the contribution of serum esterases.

-

Considerations: Your cells must be adapted to grow in a serum-free formulation. This may require a gradual weaning process and the use of specific growth factors and supplements.

Strategy 3: Frequent Media Changes

-

Rationale: By replacing the media at regular intervals (e.g., every 4-6 hours), you can replenish the concentration of the active compound before significant degradation occurs.

-

Workflow: This approach is labor-intensive but can be effective for shorter-term experiments. It's crucial to establish a dosing schedule based on the compound's degradation half-life determined in your stability study.

Q3: What is the best way to prepare and store stock solutions of 5-Chloro-3-pyridinyl 2-furoate to prevent initial hydrolysis?

A3: Proper preparation and storage of stock solutions are fundamental to preventing premature degradation.

Best Practices for Stock Solutions:

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous, aprotic solvents like DMSO or DMF.[10][11] | These solvents lack the water and reactive protons that participate in hydrolysis.[11] |

| Storage | Store at -20°C or -80°C in small, single-use aliquots. | Low temperatures significantly slow down chemical reactions.[12] Aliquoting prevents repeated freeze-thaw cycles which can introduce moisture. |

| Environment | Store under an inert gas (argon or nitrogen) in a desiccator.[12] | This minimizes exposure to atmospheric moisture and oxygen, further preserving the compound.[12] |

Step-by-Step Stock Solution Preparation:

-

Use a high-purity, anhydrous grade of DMSO.

-

Accurately weigh the 5-Chloro-3-pyridinyl 2-furoate in a sterile, dry container.

-

Add the appropriate volume of DMSO to achieve the desired high concentration (e.g., 10-50 mM).

-

Ensure complete dissolution, using gentle warming (to no more than 37°C) if necessary.[13]

-

Immediately aliquot the stock solution into small-volume, tightly sealed tubes.

-

Store frozen at -20°C or -80°C.

Q4: How should I dilute my stock solution into the cell culture medium to minimize precipitation and immediate hydrolysis?

A4: The transition from a high-concentration organic stock to an aqueous cell culture medium is a critical step where the compound can precipitate or undergo rapid initial hydrolysis.

Optimized Dilution Protocol:

-

Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C.

-

Serial Dilution: Perform a serial dilution. For a final concentration of 10 µM from a 10 mM stock, first dilute the stock 1:100 in serum-free media to create an intermediate dilution of 100 µM.

-

Final Dilution and Mixing: Add the intermediate dilution to your final culture volume and mix gently but thoroughly by swirling or pipetting up and down slowly. Avoid vigorous vortexing, which can shear cells and introduce oxygen.

-

Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[14]

Experimental Workflow for Assessing Compound Stability

Caption: Workflow for determining compound stability in cell culture.

Frequently Asked Questions (FAQs)

-

Can I use antioxidants or other stabilizers in my culture medium? While antioxidants and chelating agents can sometimes help stabilize compounds susceptible to oxidation, their effect on hydrolysis is limited. Their use would also need to be validated to ensure they do not interfere with your experimental model.

-

My compound is very hydrophobic and precipitates in the media. What can I do? For highly hydrophobic compounds, a three-step solubilization protocol can be effective: 1) Dissolve in 100% DMSO, 2) Dilute 1:10 in pre-warmed (50°C) FBS, and 3) Perform the final dilution in the complete media.[13] This method uses the proteins in serum to help emulsify the compound.

-

Could the degradation products (2-furoic acid and 5-chloro-3-pyridinol) be interfering with my assay? Yes, this is a critical consideration. It is essential to test the degradation products individually in your assay at relevant concentrations to determine if they have any biological activity or interfere with your measurements.

-

Are there any advanced formulation strategies to protect the ester bond? In drug development, advanced strategies like microencapsulation, liposomal formulations, or creating prodrugs are used to protect labile functional groups.[15][16] While complex for routine cell culture, these approaches highlight the importance of protecting the ester from the aqueous and enzymatic environment.

By systematically addressing the factors that contribute to the hydrolysis of 5-Chloro-3-pyridinyl 2-furoate, researchers can significantly improve the stability of the compound in their cell culture experiments, leading to more accurate, reproducible, and reliable scientific outcomes.

References

-

TutorChase. How do esters undergo hydrolysis?. TutorChase. Accessed February 20, 2026. [Link]

-

Synergen. Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Synergen. March 8, 2024. [Link]

-

Fiveable. Ester Hydrolysis Definition. Fiveable. August 15, 2025. [Link]

-